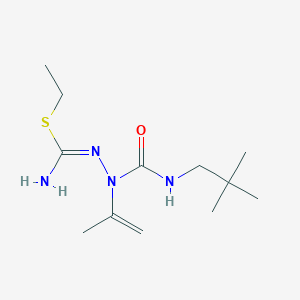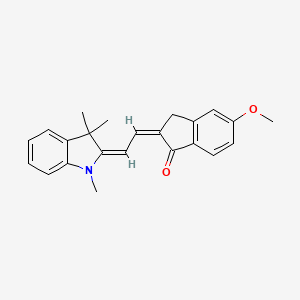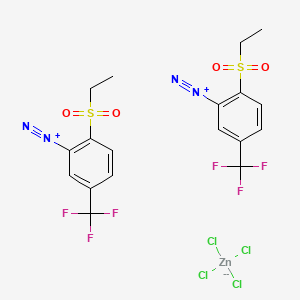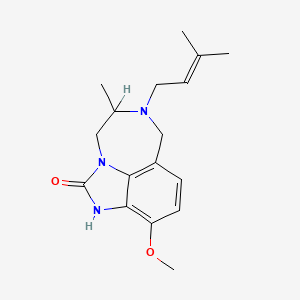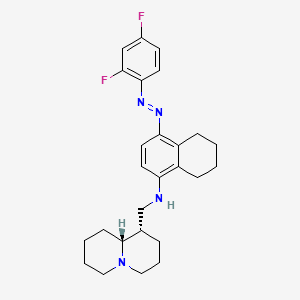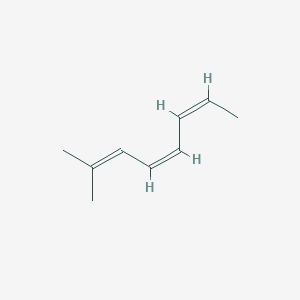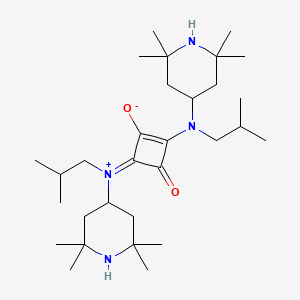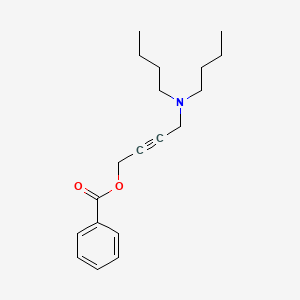
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) is a chemical compound with the molecular formula C19H27NO2. This compound is known for its unique structure, which includes a butynol group, a dibutylamino group, and a benzoate ester. It has various applications in scientific research and industry due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) typically involves the reaction of 2-butyn-1-ol with dibutylamine and benzoic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it useful in various research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyn-1-ol: A simpler compound with similar reactivity but lacking the dibutylamino and benzoate groups.
4-(Dibutylamino)-benzoic acid: Contains the dibutylamino and benzoate groups but lacks the butynol group.
2-Buten-1-ol: A related compound with a double bond instead of a triple bond in the butynol group
Uniqueness
2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and research applications where specific reactivity is required .
Propriétés
Numéro CAS |
130421-61-3 |
|---|---|
Formule moléculaire |
C19H27NO2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-(dibutylamino)but-2-ynyl benzoate |
InChI |
InChI=1S/C19H27NO2/c1-3-5-14-20(15-6-4-2)16-10-11-17-22-19(21)18-12-8-7-9-13-18/h7-9,12-13H,3-6,14-17H2,1-2H3 |
Clé InChI |
HJYCEYNFIACZND-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC#CCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


